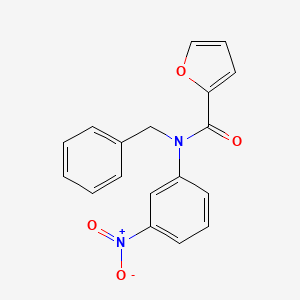

![molecular formula C16H21N3O2 B5513687 N-甲基-N-[3-(四氢呋喃-2-基)丙基]咪唑并[1,2-a]吡啶-6-甲酰胺](/img/structure/B5513687.png)

N-甲基-N-[3-(四氢呋喃-2-基)丙基]咪唑并[1,2-a]吡啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves several key steps, including the construction of the imidazo ring from aminopyridines, tosylation, and treatment with appropriate acetamides. Key synthetic strategies include the use of Horner−Emmons reagents for incorporating methyl vinylcarboxamide groups, indicating stereospecific reactions that favor the desired E-isomer, avoiding the need for reverse-phase preparative HPLC for isomer separation before evaluation of antiviral activity or other properties (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and similar compounds has been analyzed through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS. Single-crystal X-ray diffraction and density functional theory (DFT) calculations are employed to confirm the structure and investigate conformational analyses. These studies reveal the presence of azabicyclo and amide functional groups and offer insights into the compound's physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including three-component reactions with aldehydes and DMAD or allenoates, leading to fully substituted furans. These reactions proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, showcasing the compound's reactive versatility and potential for generating complex molecular architectures (Pan et al., 2010).

科学研究应用

合成与化学修饰

一锅合成技术

研究开发了一锅合成咪唑并[1,2-a]吡啶的方法,展示了该化合物类别的化学通才性和官能团修饰的潜力。这些合成技术能够引入各种取代基,突出了该化合物对不同科学应用的适应性 (Crawforth & Paoletti, 2009).

药物化学策略

对结构相关的化合物咪唑并[1,2-a]嘧啶的研究概述了减少醛氧化酶介导的代谢的策略,这对于提高潜在治疗剂的稳定性和有效性至关重要。这些策略包括改变杂环或阻断反应位点以减少氧化代谢 (Linton 等,2011).

抗病毒和抗原生动物应用

抗病毒活性

设计并测试了一系列 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶的抗鼻病毒活性。这项研究举例说明了咪唑并[1,2-a]吡啶衍生物作为抗病毒剂的潜力,展示了通过特定结构修饰抑制病毒复制的能力 (Hamdouchi 等,1999).

抗原生动物剂

新型双阳离子咪唑并[1,2-a]吡啶对原生动物感染表现出显着的活性,例如锥虫和疟原虫物种引起的感染。这些化合物表现出很强的 DNA 亲和力和有效的体外和体内活性,突出了它们作为抗原生动物剂的潜力 (Ismail 等,2004).

生化相互作用和 DNA 识别

DNA 识别和基因表达控制

与咪唑并[1,2-a]吡啶结构相关的 N-甲基咪唑和 N-甲基吡咯含有聚酰胺,因其靶向特定 DNA 序列和调节基因表达的能力而受到研究。这项研究强调了咪唑并[1,2-a]吡啶衍生物在基因水平控制生物过程中的作用 (Chavda 等,2010).

未来方向

The future directions for research on imidazo[1,2-a]pyridine derivatives could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their biological activities and mechanisms of action could be beneficial .

属性

IUPAC Name |

N-methyl-N-[3-(oxolan-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-18(9-2-4-14-5-3-11-21-14)16(20)13-6-7-15-17-8-10-19(15)12-13/h6-8,10,12,14H,2-5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHZIXOKTXDXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1CCCO1)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)